molecular formula C15H17N B14065785 N-Benzyl-N,3-dimethylaniline CAS No. 101663-45-0

N-Benzyl-N,3-dimethylaniline

Cat. No.: B14065785
CAS No.: 101663-45-0
M. Wt: 211.30 g/mol
InChI Key: PAAPAGLAGXSLNI-UHFFFAOYSA-N
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Description

N-Benzyl-N,3-dimethylaniline is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of N,3-dimethylaniline. This compound is of significant interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N,3-dimethylaniline can be synthesized through the N-alkylation of N,3-dimethylaniline with benzyl halides. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of the benzyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs catalytic methods to enhance yield and selectivity. Catalysts such as palladium, platinum, or nickel supported on various materials can be used to facilitate the N-alkylation process. The reaction conditions are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,3-dimethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N,3-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N,3-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzyl group and a dimethylamino group, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

CAS No.

101663-45-0

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-benzyl-N,3-dimethylaniline

InChI

InChI=1S/C15H17N/c1-13-7-6-10-15(11-13)16(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI Key

PAAPAGLAGXSLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)CC2=CC=CC=C2

Origin of Product

United States

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